molecular formula C23H22N2O5S2 B3002136 (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide CAS No. 307542-64-9

(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide

Cat. No.: B3002136
CAS No.: 307542-64-9
M. Wt: 470.56
InChI Key: YXUPRPAYKPQGPD-MOSHPQCFSA-N
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Description

(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide is a useful research compound. Its molecular formula is C23H22N2O5S2 and its molecular weight is 470.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in reactions with nitrile oxides, leading to the synthesis of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. The structures of these compounds were confirmed by spectral and microanalytical data (Kandeel & Youssef, 2001).

Anticancer Potential

  • Analogues of this compound, specifically (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(1-closo-carboranyl)-2-thioxo-thiazolidin-4-one, showed potential as anticancer agents against various cell lines. These compounds were synthesized using Knoevenagel condensation and tested for their anticancer activity (Hsu et al., 2020).

Antimicrobial Properties

  • Certain derivatives of this compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus. This suggests potential applications in combating bacterial infections (Frolov et al., 2017).

Neuroprotective and Anticonvulsant Effects

  • N-substituted derivatives were evaluated as anticonvulsant agents. One derivative in particular showed high protection against seizures and inhibited the NaV1.1 channel, suggesting a potential role in epilepsy treatment (Dong et al., 2019).

Synthesis and Characterization

  • These compounds can be synthesized using various methods, including microwave-assisted synthesis. The characterization of these synthesized compounds is crucial for understanding their potential applications in different fields of research (Zidar et al., 2009).

Antifungal and Antibacterial Activity

  • Some derivatives of this compound exhibited high antibacterial and antifungal potency, surpassing reference drugs like ampicillin. This points to their potential as novel antimicrobial agents (Horishny et al., 2022).

Properties

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-benzyl-N-(2-hydroxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c26-11-10-24(14-16-4-2-1-3-5-16)21(27)8-9-25-22(28)20(32-23(25)31)13-17-6-7-18-19(12-17)30-15-29-18/h1-7,12-13,26H,8-11,14-15H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUPRPAYKPQGPD-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)N(CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)N(CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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